

Stachartin A and its Congeners from Stachybotrys chartarum: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

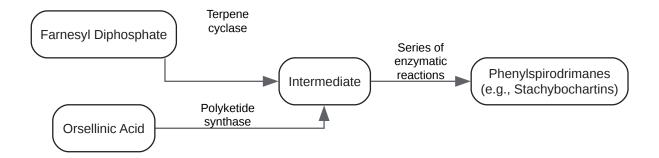
Stachybotrys chartarum, a cellulolytic microfungus commonly known as "black mold," is a prolific producer of a diverse array of secondary metabolites. While notorious for producing mycotoxins like trichothecenes, this fungus also represents a rich source of novel bioactive compounds with potential therapeutic applications. Among these are the phenylspirodrimanes, a class of meroterpenoids characterized by a spiro-linked drimane sesquiterpene and a phenyl moiety. This technical guide focuses on a specific series of these compounds, the stachybochartins, with a particular emphasis on providing a comprehensive overview of their isolation, structure, and biological activities, underpinned by detailed experimental protocols and an exploration of their mechanism of action. While the initial query focused on "Stachartin A," the available scientific literature extensively documents a series of related compounds, "stachybochartins A-G," and it is highly probable that "Stachartin A" belongs to this class.

Chemical Structure and Biosynthesis

Stachybochartins are part of the larger family of phenylspirodrimanes, which are biosynthesized through a hybrid pathway involving the condensation of a polyketide-derived aromatic ring and a terpenoid-derived drimane core. The biosynthesis is understood to originate from farnesyl diphosphate and orsellinic acid.

A proposed biosynthetic pathway for phenylspirodrimanes is outlined below.





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Caption: Proposed biosynthetic pathway of phenylspirodrimanes.

Isolation and Structure Elucidation of Stachybochartins

The isolation and structural characterization of stachybochartins from Stachybotrys chartarum involve a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

- 1. Fungal Cultivation and Extraction:
- Cultivation:Stachybotrys chartarum is typically cultured on a solid or in a liquid medium, such
 as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. The fungus is
 incubated under controlled conditions of temperature and humidity for a period sufficient to
 allow for the production of secondary metabolites.
- Extraction: The fungal mycelium and the culture medium are harvested and extracted with organic solvents. A common solvent system is a mixture of ethyl acetate and methanol. The organic extract is then concentrated under reduced pressure to yield a crude extract.
- 2. Chromatographic Purification:
- Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like column chromatography over silica gel or reversed-phase C18 material. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by methanol) is used to elute fractions of varying polarity.





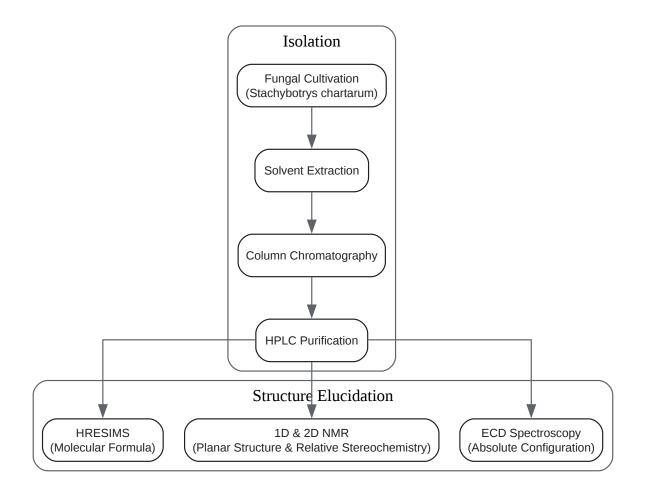


 High-Performance Liquid Chromatography (HPLC): Fractions showing interesting profiles on Thin Layer Chromatography (TLC) or preliminary bioassays are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.

3. Structure Elucidation:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR analyses are performed to elucidate the planar structure and relative stereochemistry of the molecules.
- Electronic Circular Dichroism (ECD): The absolute configuration of the stereocenters is often determined by comparing the experimental ECD spectrum with the calculated spectrum.





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Caption: General experimental workflow for the isolation and structure elucidation of stachybochartins.

Biological Activities of Phenylspirodrimanes from Stachybotrys chartarum

Phenylspirodrimanes isolated from Stachybotrys chartarum have demonstrated a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties.

Quantitative Bioactivity Data



The following tables summarize the reported in vitro bioactivity data for several phenylspirodrimane derivatives.

Table 1: Cytotoxic Activity of Stachybochartins A-D and G[1]

Compound	Cell Line	IC50 (μM)
Stachybochartin A	MDA-MB-231 (Breast Cancer)	15.3
U-2OS (Osteosarcoma)	21.7	
Stachybochartin B	MDA-MB-231 (Breast Cancer)	10.2
U-2OS (Osteosarcoma)	18.5	
Stachybochartin C	MDA-MB-231 (Breast Cancer)	8.9
U-2OS (Osteosarcoma)	4.5	
Stachybochartin D	MDA-MB-231 (Breast Cancer)	12.6
U-2OS (Osteosarcoma)	9.8	
Stachybochartin G	MDA-MB-231 (Breast Cancer)	6.7
U-2OS (Osteosarcoma)	5.1	

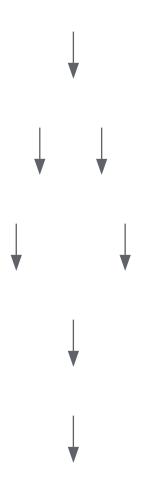
Table 2: Antiviral Activity of Stachybotrysins

Compound	Virus	IC ₅₀ (μΜ)
Stachybotrysin A	HIV-1	15.6
Stachybotrysin B	Influenza A	18.9
Stachybotrysin F	Influenza A	12.4
Stachybotrysin G	HIV-1	18.1
Known Compound 9	Influenza A	15.2
Known Compound 11	Influenza A	17.3



Mechanism of Action: Induction of Apoptosis

Studies on the cytotoxic effects of stachybochartins C and G against U-2OS osteosarcoma cells have indicated that their anti-proliferative activity is mediated through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. The involvement of caspases is a key indicator of apoptosis.



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References

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